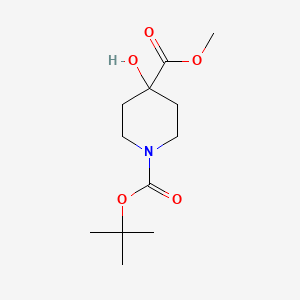

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-12(16,6-8-13)9(14)17-4/h16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFPECMSBUVNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694579 | |

| Record name | 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495415-09-3 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-hydroxy-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495415-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate physical properties

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Introduction

This compound (CAS No. 495415-09-3) is a specialized heterocyclic building block integral to modern medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with both a hydroxyl group and a methyl ester at the C4 position, and protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen, presents a unique trifunctional scaffold. This structure allows for precise, regioselective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor modulators, and other biologically active compounds.

This guide provides a consolidated overview of the known physical and chemical properties of this compound, intended for researchers and professionals in the fields of organic synthesis and pharmaceutical development. The information herein is synthesized from commercially available data and spectral analysis to ensure a high degree of technical accuracy and practical utility.

Molecular Structure and Chemical Identity

The structural integrity of a synthetic intermediate is paramount for its successful application. The key identifiers and structural representations for this compound are detailed below.

Introduction: The Strategic Value of Substituted Piperidines in Modern Synthesis

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. This guide focuses on a particularly valuable, pre-functionalized derivative: This compound .

This molecule is more than a simple intermediate; it is a sophisticated scaffold engineered for efficiency in synthetic campaigns. It features a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to temporarily deactivate the amine's nucleophilicity and basicity during synthesis.[2] Critically, it possesses a quaternary stereocenter at the 4-position, decorated with both a hydroxyl group and a methyl ester. This dense arrangement of functionality provides multiple, orthogonal handles for subsequent chemical elaboration, making it a powerful asset for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.[3][4]

This document provides a comprehensive technical overview of its structure, synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Section 1: Core Chemical and Structural Properties

The molecule's utility is rooted in its specific chemical identity and spatial arrangement. The official IUPAC name is 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate.[5] Its fundamental properties are summarized below.

Table 1: Physicochemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [5] |

| CAS Number | 495415-09-3 | [5][6] |

| Molecular Formula | C₁₂H₂₁NO₅ | [5] |

| Formula Weight | 259.3 g/mol | [5] |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 | [5] |

The core piperidine ring typically adopts a low-energy chair conformation. The bulky Boc group on the nitrogen atom influences this conformation and the reactivity of adjacent protons. The C4 position, being quaternary, introduces a significant level of steric hindrance and provides a fixed anchor point for the hydroxyl and methyl ester substituents.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Considerations

The construction of the C4 quaternary center is the key challenge in synthesizing this molecule. A robust and logical approach is the nucleophilic addition to the carbonyl group of a readily available precursor, 1-Boc-4-piperidone . The Reformatsky reaction, which involves an organozinc nucleophile generated from an α-halo ester, is an exemplary method for this transformation.

The causality behind this choice is twofold:

-

Chemoselectivity: The organozinc reagent is "softer" (less basic and reactive) than corresponding Grignard or organolithium reagents, minimizing side reactions like enolization of the starting ketone.

-

Directness: It allows for the one-step formation of the critical β-hydroxy ester moiety, which constitutes the C4-substituted core of the target molecule.

Caption: Synthetic workflow via the Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative procedure derived from established organometallic principles.

-

Activation of Zinc: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq.). Suspend the zinc in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small crystal of iodine to initiate the activation, evidenced by the disappearance of the purple color.

-

Reagent Addition: In a separate flask, prepare a solution of 1-Boc-4-piperidone (1.0 eq.) and methyl bromoacetate (1.1 eq.) in anhydrous THF.

-

Reaction: Add a small portion of the ketone/ester solution to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remainder of the solution dropwise, maintaining a gentle reflux. The causality here is control; a slow addition prevents an exothermic runaway and maximizes yield.

-

Monitoring and Quenching: Stir the reaction at reflux for 2-3 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0°C.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and sequesters zinc salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil via silica gel column chromatography to yield the final product.

Section 3: Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic data are characteristic of the target molecule.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Boc group, -C(CH₃)₃ | ~1.45 ppm (s, 9H) | 9 equivalent protons on the tert-butyl group. |

| Piperidine ring, -CH₂- | 1.5 - 3.8 ppm (m, 8H) | Complex multiplets for the 4 sets of diastereotopic methylene protons. | |

| Methoxy group, -OCH₃ | ~3.70 ppm (s, 3H) | Singlet for the methyl ester protons. | |

| Hydroxyl group, -OH | Variable (br s, 1H) | Broad singlet, chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | Boc group, -C(CH₃)₃ | ~80 ppm | Quaternary carbon of the Boc group. |

| Boc group, -C(CH₃)₃ | ~28.4 ppm | Methyl carbons of the Boc group. | |

| Methoxy group, -OCH₃ | ~52.5 ppm | Carbon of the methyl ester. | |

| Piperidine ring, -CH₂- | 40 - 65 ppm | Carbons of the piperidine ring. | |

| Quaternary center, C4-OH | ~70 ppm | The carbon bearing the hydroxyl and ester groups. | |

| Carbamate carbonyl, NC=O | ~155 ppm | Carbonyl of the Boc protecting group. | |

| Ester carbonyl, CC=O | ~175 ppm | Carbonyl of the methyl ester. | |

| IR Spec. | O-H stretch | 3500 - 3300 cm⁻¹ (broad) | Characteristic for the hydroxyl group. |

| C-H stretch (sp³) | 3000 - 2850 cm⁻¹ | Aliphatic C-H bonds. | |

| C=O stretch (ester) | ~1735 cm⁻¹ (strong) | Ester carbonyl. | |

| C=O stretch (carbamate) | ~1690 cm⁻¹ (strong) | Boc group carbonyl. | |

| Mass Spec. | [M+Na]⁺ | ~282.13 m/z | Sodium adduct of the molecular ion. |

| [M-Boc+H]⁺ | ~160.09 m/z | Fragment corresponding to loss of the Boc group. |

Section 4: Strategic Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic hub. The orthogonally protected and functionalized nature of the molecule allows for selective, stepwise modifications.

-

N-Deprotection and Elaboration: The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a secondary amine. This nucleophilic site can then be functionalized via reductive amination, acylation, or arylation to build diverse libraries of compounds.[2]

-

Hydroxyl Group Modification: The tertiary alcohol can be alkylated to form ethers or acylated to form esters, providing another vector for SAR exploration.

-

Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to a primary alcohol.

Caption: Key deprotection and functionalization pathways from the core scaffold.

This strategic potential makes the molecule a valuable intermediate in the synthesis of compounds targeting a wide range of diseases, as the piperidine scaffold is a cornerstone of many CNS, cardiovascular, and antiviral agents.[1][7]

Conclusion

This compound is a high-value chemical tool for the modern synthetic chemist. Its carefully designed structure, featuring a protected amine and a densely functionalized quaternary center, provides a robust and versatile platform for the efficient construction of complex, drug-like molecules. Understanding its synthesis, characterization, and the strategic pathways for its elaboration empowers researchers to accelerate discovery programs and more effectively navigate the challenges of molecular design and development.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]

- 6. 495415-09-3|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Versatile Scaffold in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a specialized heterocyclic building block with significant potential in medicinal chemistry. While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are rooted in well-established principles of drug design. This guide will, therefore, elucidate the synthesis, characterization, and strategic importance of this compound by examining its core components: the N-Boc-protected piperidine ring and the quaternary center at the 4-position. By understanding the foundational chemistry of its parent structures, researchers can effectively leverage this compound's unique properties for the rational design of novel therapeutics.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast number of approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, as seen in this compound, offers a crucial advantage in multi-step syntheses.[1] The Boc group provides stability and allows for controlled, regioselective reactions, and can be readily removed under mild acidic conditions to enable further functionalization of the nitrogen atom.[2]

The subject of this guide, this compound, presents a unique combination of functionalities on this valuable scaffold. The presence of a hydroxyl group and a methyl ester at the 4-position creates a chiral center, offering opportunities for stereospecific interactions with biological targets. This dual functionalization provides chemists with orthogonal handles for introducing molecular diversity, a key strategy in lead optimization.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate |

| CAS Number | 495415-09-3 |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 |

Synthesis and Mechanistic Insights

Foundational Precursor: Synthesis of N-Boc-4-hydroxypiperidine

The synthesis of the foundational precursor, N-Boc-4-hydroxypiperidine, is a well-established process.[3] It typically involves the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[1] This reaction is highly efficient and crucial for preventing unwanted side reactions at the nitrogen in subsequent synthetic steps.

Alternatively, N-Boc-4-hydroxypiperidine can be synthesized from N-Boc-4-piperidone via reduction.[4]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine

-

Dissolve 4-hydroxypiperidine in a suitable solvent such as methanol or dichloromethane.

-

Add a base, for example, potassium carbonate or triethylamine, to the solution.[3]

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Allow the reaction to stir at room temperature for several hours to ensure complete reaction.

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain pure N-Boc-4-hydroxypiperidine.[3]

Proposed Synthesis of this compound

A logical synthetic pathway to the target molecule would involve the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone, followed by a reaction to introduce the hydroxyl and methyl carboxylate groups at the 4-position.

Step 1: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone

The hydroxyl group of N-Boc-4-hydroxypiperidine can be readily oxidized to a ketone using a variety of standard oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield N-Boc-4-piperidone.

Caption: Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone.

Step 2: Formation of the Quaternary Center

The introduction of the hydroxyl and methyl carboxylate groups at the 4-position of N-Boc-4-piperidone can be achieved through a variety of methods. One plausible approach is a Reformatsky-type reaction or a related organometallic addition.

Experimental Protocol: Proposed Synthesis from N-Boc-4-piperidone

-

To a solution of N-Boc-4-piperidone in an aprotic solvent (e.g., tetrahydrofuran), add a solution of a suitable nucleophile, such as the Reformatsky reagent prepared from methyl bromoacetate and zinc dust, at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the Boc and ester groups (in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbon of the ester (around 52 ppm), and the carbons of the piperidine ring.

-

IR Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl group (around 3400 cm⁻¹), strong carbonyl stretching bands for the carbamate and ester groups (around 1730-1680 cm⁻¹), and C-H stretching vibrations for the aliphatic protons.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecular ion [M+H]⁺ and other characteristic fragments corresponding to the loss of the Boc group or other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of complex and biologically active molecules.

Introduction of Chirality and 3D Complexity

The quaternary center at the 4-position introduces a defined three-dimensional structure that can be crucial for achieving high-affinity and selective binding to biological targets. The ability to synthesize specific stereoisomers of this scaffold would be highly advantageous in exploring the structure-activity relationships (SAR) of a drug candidate.

Orthogonal Functionalization

The hydroxyl and methyl ester groups provide two distinct points for further chemical modification. The hydroxyl group can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the systematic exploration of chemical space around the piperidine core.

Modulation of Physicochemical Properties

The functional groups on the piperidine ring can be used to fine-tune the physicochemical properties of a lead compound. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which can improve target binding and aqueous solubility.[2] The ester group can be modified to modulate lipophilicity and metabolic stability.

Caption: The role of the target compound in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a sophisticated and valuable building block for medicinal chemists. Its N-Boc-protected piperidine core, combined with the unique functionality at the 4-position, provides a powerful platform for the design and synthesis of novel therapeutic agents. While direct applications of this specific molecule are not yet widely reported, a thorough understanding of the chemistry of its constituent parts allows for its strategic and effective incorporation into drug discovery programs. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge necessary to unlock the full potential of this versatile scaffold.

References

An In-Depth Technical Guide to 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3): A Versatile Scaffold for Advanced Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved therapeutics and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. The compound 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate (CAS 495415-09-3) represents a highly valuable, functionalized building block designed for the strategic elaboration of this key heterocyclic system.

This guide provides an in-depth technical overview of CAS 495415-09-3 for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple datasheet to explore its core properties, its strategic role as a synthetic intermediate, and a field-proven application in the synthesis of potent kinase inhibitors, thereby illustrating the causality behind its use in complex molecular design.

Core Properties and Structural Features

This compound is a strategically designed intermediate. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions but readily removable under acidic treatment. This feature is critical for multi-step synthetic campaigns, allowing for selective reactions at other positions without interference from the secondary amine. The quaternary center at the 4-position, bearing both a hydroxyl group and a methyl ester, offers two distinct functional handles for orthogonal chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 495415-09-3 | [1][2] |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [1] |

| Synonyms | Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate | [1][2] |

| Molecular Formula | C12H21NO5 | [1] |

| Molecular Weight | 259.3 g/mol | [1][2] |

| Appearance | White to yellow solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Sealed in a dry environment at room temperature or 0-8 °C | [2] |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 | [1] |

| InChIKey | WYFPECMSBUVNET-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Synthetic Utility: From a Hydroxy Ester to a Key Amino Acid Scaffold

The primary utility of CAS 495415-09-3 is not as a biologically active agent itself, but as a precursor to more complex scaffolds. One of the most valuable transformations is its conversion to 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid . This latter compound is a non-natural amino acid that serves as a critical building block for introducing a constrained, gem-disubstituted piperidine motif into peptides or small molecule drugs, notably in the development of Protein Kinase B (AKT) inhibitors.[3]

The conversion pathway underscores the strategic design of the starting material. The methyl ester can be selectively hydrolyzed to a carboxylic acid, and the tertiary hydroxyl group can be converted into an amino group, typically via an azide intermediate. This multi-step conversion is a classic example of synthetic strategy, where each step is chosen to achieve a specific chemical transformation with high yield and selectivity.

Caption: Synthetic workflow from CAS 495415-09-3 to a key amino acid building block.

Field-Proven Application: Synthesis of Protein Kinase B (AKT) Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3] Consequently, inhibitors of AKT are highly sought-after as potential cancer therapeutics. A key structural motif in a class of potent AKT inhibitors is the 4-amino-4-carboxamidopiperidine core, which is derived from the amino acid scaffold discussed previously.

The following protocol, adapted from methodologies described in patent literature for the synthesis of AKT inhibitors, illustrates the use of the derived 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid in a critical amide bond formation step.[3] This demonstrates how the initial building block (CAS 495415-09-3) enables the creation of high-value, complex pharmaceutical agents.

Experimental Protocol: Amide Coupling to Form an AKT Inhibitor Precursor

This procedure describes the coupling of the piperidine-derived amino acid with a representative amine, a common step in the synthesis of these inhibitors.

Objective: To synthesize a key amide intermediate for an AKT inhibitor.

Materials:

-

1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (derived from CAS 495415-09-3)

-

Target Amine (e.g., 1-(4-chlorophenyl)-N3-methylpropane-1,3-diamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (1.0 equivalent).

-

Solubilization: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add the target amine (1.1 equivalents), followed by DIPEA (3.0 equivalents).

-

Activator Addition: Add HATU (1.2 equivalents) portion-wise to the reaction mixture. The addition of this coupling agent is crucial as it activates the carboxylic acid to form a highly reactive ester, facilitating amide bond formation with the amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). The bicarbonate wash is essential to remove unreacted acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure amide product.

Caption: Experimental workflow for the HATU-mediated amide coupling reaction.

Conclusion: A Foundational Tool for Modern Medicinal Chemistry

CAS 495415-09-3, this compound, is more than a catalog chemical; it is a testament to the power of strategic molecular design. Its carefully placed functional groups and protecting group strategy empower chemists to access high-value synthetic intermediates, such as the 4-amino-4-carboxy piperidine scaffold, which are difficult to synthesize by other means. As demonstrated by its utility in the synthesis of advanced AKT kinase inhibitors, this building block provides a reliable and versatile entry point for constructing complex molecules with precisely controlled three-dimensional architecture. For research teams engaged in the discovery and development of novel therapeutics, mastering the application of such foundational scaffolds is an indispensable component of success.

References

Spectroscopic Analysis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. The following sections detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this molecule in their synthetic endeavors.

Introduction

This compound (Figure 1) is a versatile synthetic intermediate characterized by a piperidine core, a common scaffold in numerous pharmaceuticals. The presence of a tertiary hydroxyl group and two distinct ester functionalities, a tert-butyl carbamate (Boc) protecting group and a methyl ester, offers multiple avenues for synthetic modification. Accurate and thorough spectroscopic analysis is paramount to confirm the identity, purity, and structural integrity of this compound before its use in multi-step syntheses. This guide will explore the expected spectroscopic data for this molecule and the underlying principles of its interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that are readily identifiable by various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Broad multiplet | 2H | H-2ax, H-6ax |

| ~ 3.75 | Singlet | 3H | -OCH₃ |

| ~ 3.1 - 3.3 | Broad multiplet | 2H | H-2eq, H-6eq |

| ~ 2.0 - 2.2 | Multiplet | 2H | H-3ax, H-5ax |

| ~ 1.6 - 1.8 | Multiplet | 2H | H-3eq, H-5eq |

| ~ 1.47 | Singlet | 9H | -C(CH₃)₃ |

| Variable | Singlet | 1H | -OH |

Interpretation and Experimental Rationale:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

-

Piperidine Ring Protons: The piperidine ring exists in a chair conformation. Due to the bulky Boc group on the nitrogen, ring inversion is slow on the NMR timescale, leading to distinct signals for axial and equatorial protons. The axial protons (H-2ax, H-6ax) are typically deshielded and appear downfield compared to their equatorial counterparts.

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.47 ppm. This signal is a characteristic feature of the Boc protecting group.

-

Methyl Ester: The three protons of the methyl ester group are also equivalent and appear as a sharp singlet, typically around 3.75 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent purity. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (methyl ester) |

| ~ 155 | C=O (Boc) |

| ~ 80 | -C (CH₃)₃ |

| ~ 70 | C-4 |

| ~ 52 | -OCH₃ |

| ~ 40 | C-2, C-6 |

| ~ 35 | C-3, C-5 |

| ~ 28 | -C(C H₃)₃ |

Interpretation and Experimental Rationale:

-

Carbonyl Carbons: The two carbonyl carbons of the methyl ester and the Boc group are the most deshielded carbons and appear far downfield.

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group and the C-4 carbon of the piperidine ring are also readily identifiable.

-

Piperidine Ring Carbons: The methylene carbons of the piperidine ring (C-2, C-6 and C-3, C-5) will appear in the aliphatic region of the spectrum.

-

DEPT-135 Experiment: To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 | Broad | O-H stretch (hydroxyl) |

| ~ 2970 | Strong | C-H stretch (aliphatic) |

| ~ 1735 | Strong | C=O stretch (methyl ester) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1160 | Strong | C-O stretch |

Interpretation and Experimental Rationale:

-

Hydroxyl Group: A broad absorption band around 3450 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

Carbonyl Groups: Two distinct strong absorption bands are expected for the two carbonyl groups. The methyl ester carbonyl typically appears at a higher wavenumber (~1735 cm⁻¹) than the carbamate carbonyl of the Boc group (~1690 cm⁻¹).

-

C-H and C-O Stretches: The spectrum will also show characteristic C-H stretching vibrations for the aliphatic protons and strong C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI+):

| m/z | Assignment |

| 260.14 | [M+H]⁺ |

| 282.12 | [M+Na]⁺ |

| 204.10 | [M+H - C₄H₈]⁺ or [M+H - C₄H₉O]⁺ |

| 159.08 | [M+H - Boc]⁺ |

Interpretation and Experimental Rationale:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the title compound, which minimizes fragmentation and typically shows a strong signal for the protonated molecule [M+H]⁺.

-

Molecular Ion: The expected exact mass for the protonated molecule (C₁₂H₂₂NO₅⁺) is 260.1442. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation: Common fragmentation pathways include the loss of isobutylene (C₄H₈) or the entire tert-butoxy group from the Boc protecting group, and the loss of the entire Boc group.

Synthesis and Purity Considerations

A plausible synthetic route to this compound involves the protection of 4-piperidone with a Boc group, followed by a Reformatsky-type reaction or addition of a methyl lithioacetate equivalent to the ketone.

Potential Impurities and their Spectroscopic Signatures:

-

Starting Materials: Residual 1-Boc-4-piperidone would be identifiable by a strong C=O stretch in the IR spectrum around 1720 cm⁻¹ and the absence of the hydroxyl proton signal in the ¹H NMR spectrum.

-

Byproducts: Incomplete reaction or side reactions could lead to various byproducts. Careful analysis of the spectroscopic data, particularly the NMR spectra, for unexpected signals is crucial for purity assessment.

Experimental Protocols

7.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of CDCl₃.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

DEPT-135: Standard instrument parameters.

-

7.2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: 16-32 scans, resolution of 4 cm⁻¹.

7.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Parameters: Positive ion mode, scan range of m/z 50-500.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides a framework for its interpretation, ensuring the quality and identity of this important synthetic intermediate for its successful application in research and development.

The Strategic Application of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] The strategic functionalization of the piperidine core is a key tactic in drug design to enhance physicochemical properties, such as solubility and lipophilicity, and to introduce crucial pharmacophoric interactions that govern a molecule's efficacy and selectivity.[4]

This technical guide focuses on a specific, highly functionalized piperidine derivative: 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate . We will explore its chemical properties, synthetic utility, and, most importantly, its potential applications as a versatile building block in the discovery and development of novel therapeutics. The presence of a tertiary hydroxyl group, a methyl ester, and a Boc-protected nitrogen atom within a single molecule provides a rich platform for chemical diversification, enabling the synthesis of complex molecular architectures for various drug targets.

Core Molecular Attributes and Synthetic Rationale

The structure of this compound offers several strategic advantages for medicinal chemists.

| Property | Value/Description | Source |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [5] |

| CAS Number | 495415-09-3 | [5] |

| Molecular Formula | C12H21NO5 | [5] |

| Molecular Weight | 259.3 g/mol | [5] |

The key functional groups dictate its reactivity and synthetic potential:

-

N-Boc (tert-butoxycarbonyl) Group : This protecting group is crucial for modern organic synthesis.[6] It deactivates the piperidine nitrogen, preventing its participation in undesired side reactions, thus allowing for selective modifications at other positions of the ring.[6] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid), making it an ideal protecting group for multi-step syntheses.[7][8]

-

C4-Quaternary Center : The presence of both a hydroxyl and a methyl carboxylate group at the C4 position creates a sterically defined quaternary center. This structural feature can be exploited to introduce conformational constraints in the final drug molecule, which can be beneficial for binding to specific protein targets.

-

Tertiary Hydroxyl Group : The hydroxyl group at C4 is a key handle for a variety of chemical transformations. It can be used for nucleophilic substitution reactions, such as the Mitsunobu reaction, to introduce a wide range of functional groups with inversion of stereochemistry.[2][9][10] Alternatively, it can be eliminated to form a double bond, providing a pathway to tetrahydropyridine derivatives.[11]

-

Methyl Ester : The methyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

Potential Therapeutic Applications: A Focus on Kinase Inhibitors

While direct literature on the application of this compound is emerging, its structural similarity to intermediates used in the synthesis of potent therapeutic agents provides a strong indication of its potential. A notable example is in the development of Protein Kinase B (PKB/Akt) inhibitors .

PKB/Akt is a key node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. A US patent discloses the use of a structurally analogous compound, 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate, as a key intermediate in the synthesis of novel PKB inhibitors.[12] The synthetic logic applied to this amino-analogue can be directly extrapolated to our hydroxyl-containing molecule of interest.

The core strategy involves using the C4-substituted piperidine as a scaffold to present pharmacophoric elements that interact with the kinase active site. The hydroxyl group in this compound can be strategically functionalized to introduce moieties that form key hydrogen bonds or other interactions within the ATP-binding pocket of PKB/Akt.

Logical Workflow for the Synthesis of a Hypothetical PKB/Akt Inhibitor

The following workflow illustrates how this compound could be utilized in a drug discovery program targeting PKB/Akt.

Caption: Hypothetical synthetic workflow for a PKB/Akt inhibitor.

Experimental Protocols

The following are detailed, self-validating protocols for key transformations that would be central to utilizing this compound in a drug discovery campaign.

Protocol 1: Mitsunobu Reaction for C4-Hydroxyl Functionalization

The Mitsunobu reaction is a powerful method for the stereospecific substitution of a hydroxyl group.[2] This protocol describes a general procedure for the etherification of the C4-hydroxyl group.

Objective: To replace the C4-hydroxyl group with an aryloxy moiety, a common pharmacophoric element.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the substituted phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. The appearance of a milky white precipitate (triphenylphosphine oxide) is often observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate the desired ether product and separate it from triphenylphosphine oxide and the hydrazine byproduct.[13]

Self-Validation: The successful inversion of stereochemistry (if applicable with a chiral starting material) and the formation of the C-O bond can be confirmed by 2D NMR techniques such as NOESY. The purity of the final product should be ≥95% by HPLC analysis.

Protocol 2: Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation.

Objective: To introduce a second point of diversity through amide bond formation.

Materials:

-

The product from Protocol 1

-

Lithium hydroxide (LiOH)

-

Methanol, Tetrahydrofuran (THF), Water

-

1 M Hydrochloric acid (HCl)

-

An amine (R-NH2)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure - Step A: Ester Hydrolysis

-

Dissolve the C4-functionalized piperidine derivative (1.0 eq.) in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid.

Procedure - Step B: Amide Coupling

-

Under an inert atmosphere, dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and PyBOP (1.2 eq.) in anhydrous DCM.

-

Add DIPEA (3.0 eq.) and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic C=O stretch in the IR spectrum and the presence of the corresponding signals in the 1H and 13C NMR spectra. The purity of the final amide should be confirmed by HPLC.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its densely functionalized core provides medicinal chemists with multiple handles for strategic chemical modifications, enabling the rapid generation of diverse compound libraries. The demonstrated potential for its application in the synthesis of kinase inhibitors, by analogy to structurally related intermediates, highlights its relevance in oncology and other therapeutic areas where kinase signaling is dysregulated.

Future work will likely focus on the development of stereoselective syntheses of this building block to allow for the exploration of chiral space in drug design. Furthermore, its incorporation into DNA-encoded libraries and other combinatorial chemistry platforms could accelerate the discovery of novel hits against a wide range of biological targets. As the demand for structurally novel and potent therapeutics continues to grow, the strategic utilization of such well-designed chemical scaffolds will be paramount to the success of future drug discovery endeavors.

References

- 1. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-Boc-4-hydroxypiperidine_TargetMol [targetmol.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, reactivity profile, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a curated collection of spectral data to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the ability to be functionalized at various positions make it an ideal framework for the design of molecules that can precisely interact with biological targets. Among the myriad of substituted piperidines, this compound (CAS No: 495415-09-3) has emerged as a particularly valuable intermediate.[2]

This molecule possesses a unique combination of functionalities:

-

A Tertiary Alcohol: This group can act as a hydrogen bond donor or be further functionalized.

-

A Methyl Ester: This provides a handle for various chemical transformations, including hydrolysis, amidation, or reduction.

-

An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, preventing its unwanted participation in reactions. Its facile removal under acidic conditions allows for late-stage functionalization of the nitrogen atom.[3]

This strategic arrangement of functional groups makes it a versatile synthon for the construction of complex molecular architectures, particularly in the synthesis of spiropiperidine derivatives and other densely functionalized scaffolds.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This classic carbon-carbon bond-forming reaction provides a straightforward route to tertiary alcohols from ketones.

The Grignard Approach: A Mechanistic Perspective

The synthesis commences with the readily available N-Boc-4-piperidone. The core of the reaction involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) to the electrophilic carbonyl carbon of the piperidone.[4]

Mechanism:

-

Formation of the Grignard Reagent: Magnesium metal reacts with a methyl halide (e.g., methyl bromide) in an ethereal solvent (like diethyl ether or THF) to form methylmagnesium bromide.

-

Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the carbonyl carbon of N-Boc-4-piperidone, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate.

-

Protonation: The reaction is then quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution) to protonate the alkoxide, yielding the desired tertiary alcohol.[4]

The choice of the Grignard reagent is critical. Methylmagnesium bromide or chloride are typically used to introduce the methyl group at the 4-position.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 4-hydroxy-4-methylpiperidine derivatives.[4]

Materials:

-

N-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq)

-

Methylmagnesium bromide (3M solution in diethyl ether, 1.5 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-(tert-Butoxycarbonyl)-4-piperidone and dissolve it in anhydrous diethyl ether or THF.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add the methylmagnesium bromide solution dropwise via a syringe or dropping funnel, maintaining the internal temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil or white solid.

Diagram of the Synthesis Workflow:

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. 1-BOC-4-HYDROXY-PIPERIDINE-4-DICARBOXYLIC ACID METHYL ESTER(495415-09-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate: Safety, Handling, and Applications

This guide provides a comprehensive technical overview of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical information on its chemical properties, safe handling protocols, and applications, ensuring both scientific accuracy and practical, field-tested insights.

Introduction: A Versatile Scaffold in Drug Discovery

This compound (CAS No. 495415-09-3) is a synthetically valuable piperidine derivative.[1] The piperidine ring is a prevalent scaffold in a multitude of approved drugs, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and cell permeability.[2] The strategic placement of a hydroxyl group and a methyl ester at the 4-position, combined with the N-Boc protecting group, offers a versatile platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antiviral agents.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 495415-09-3 | [1] |

| Molecular Formula | C12H21NO5 | [1] |

| Molecular Weight | 259.3 g/mol | [1] |

| IUPAC Name | 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate | [1] |

| Appearance | White to yellow solid | [4] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 0-8 °C or Room Temperature | [4][5] |

| SMILES | COC(=O)C1(O)CCN(C(=O)OC(C)(C)C)CC1 | [1] |

Safety and Handling: A Self-Validating Protocol

Hazard Identification and GHS Classification

Based on supplier information, this compound is classified with the following hazards:

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to create a multi-faceted defense against potential exposure.

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal. A face shield is recommended when there is a risk of splashing. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation or puncture and change frequently. |

| Body | Laboratory coat | A flame-retardant lab coat, fully buttoned, is required to protect against incidental contact. |

| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for the safe handling of this compound from receipt to disposal.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare a designated waste container for chemical waste.

-

Weighing: To minimize dust inhalation, carefully weigh the solid compound within the fume hood. Use a spatula to transfer the material and avoid creating airborne dust.

-

Dissolution: Add the desired solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve.

-

Reaction Quenching and Work-up: If used in a reaction, ensure that the quenching procedure is performed slowly and in a controlled manner, especially if reactive reagents were used.

-

Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water.

-

Waste Disposal: All solid and liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste in accordance with local regulations.

Chemical Stability and Reactivity

The stability of the N-Boc protecting group is a critical consideration in the application of this molecule. The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions, which allows for its selective removal during a synthetic sequence. However, it is generally stable to a wide range of other reagents and conditions. The presence of the tertiary hydroxyl group may influence the reactivity of the molecule, potentially participating in neighboring group effects or directing certain reactions.

Synthesis and Manufacturing

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests a logical synthetic pathway starting from readily available materials. A plausible route involves the protection of 4-piperidone followed by the addition of a methyl group and subsequent carboxylation.

A general synthetic approach for a related compound, N-BOC-4-methyl-4-hydroxy piperidine, involves the reaction of N-Boc-4-piperidone with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.[7] This reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) and then quenched with a saturated aqueous solution of ammonium chloride.[7]

The following diagram illustrates a probable synthetic workflow.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors, where it often serves to modulate solubility and engage with the solvent-exposed regions of the kinase active site.[2] The functional groups on this particular derivative allow for the extension of the molecule to interact with different pockets of the kinase enzyme, potentially leading to increased potency and selectivity. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid to form salt bridges or other polar interactions.

Antiviral Agents

Substituted piperidines are also found in a number of antiviral compounds.[3] The ability to functionalize the piperidine ring at multiple positions allows for the creation of diverse libraries of compounds for screening against various viral targets. The N-Boc protecting group facilitates the selective modification of other parts of the molecule before its removal to reveal the secondary amine, which can be a key pharmacophoric feature.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its safe and effective use requires a thorough understanding of its chemical properties, adherence to strict handling protocols, and an appreciation of its reactivity. This guide provides a foundational understanding for researchers and drug development professionals to confidently and safely incorporate this important intermediate into their synthetic endeavors.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3 | AChemBlock [achemblock.com]

- 5. Item - Search for Antiviral Preparations in a Series of New Derivatives of N-Substituted Piperidines - figshare - Figshare [figshare.com]

- 6. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate from piperidone

An Application Note for the Synthesis of 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate from N-Boc-4-piperidone via the Reformatsky Reaction

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable tertiary alcohol building block for drug discovery.[2][3][4] The synthesis is achieved through a one-pot Reformatsky reaction, starting from the commercially available N-Boc-4-piperidone. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and present methods for purification and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key synthetic intermediate.

Introduction and Scientific Rationale

Substituted piperidines are fundamental components in a vast array of biologically active compounds and approved drugs.[1] Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them ideal for interacting with biological targets. The target molecule, this compound, incorporates a quaternary center with a hydroxyl group and a methyl ester, providing multiple points for further chemical elaboration.

The chosen synthetic strategy is the Reformatsky reaction. This method is particularly well-suited for this transformation due to its high functional group tolerance and the relatively mild reaction conditions required. Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, the organozinc intermediate (the "Reformatsky reagent") does not readily react with the ester functionality of the reagent or the product.[5] This selectivity is the cornerstone of this protocol's success, preventing self-condensation and other side reactions, thus ensuring a cleaner reaction profile and higher yield of the desired β-hydroxy ester.

Reaction Mechanism and Workflow

The synthesis proceeds via two key stages occurring in a single pot:

-

Formation of the Reformatsky Reagent: Metallic zinc undergoes oxidative insertion into the carbon-bromine bond of methyl bromoacetate. This forms an organozinc compound, specifically a zinc enolate, which is the active nucleophile.[6]

-

Nucleophilic Addition: The zinc enolate attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This addition forms a zinc alkoxide intermediate.

-

Protonation: Subsequent quenching with a mild acidic aqueous solution protonates the alkoxide to yield the final tertiary alcohol product.

The overall transformation is depicted below:

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity |

| N-Boc-4-piperidone | 79099-07-3 | C₁₀H₁₇NO₃ | 199.25 | 5.00 g | 25.09 | >98% |

| Methyl Bromoacetate | 96-32-2 | C₃H₅BrO₂ | 152.97 | 5.76 g (3.8 mL) | 37.64 | >98% |

| Zinc Dust (<10 µm) | 7440-66-6 | Zn | 65.38 | 2.46 g | 37.64 | >98% |

| Iodine | 7553-56-2 | I₂ | 253.81 | ~50 mg | - | >99% |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 70 mL | - | Dri-Solv |

| Saturated aq. NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | 250 mL | - | ACS Grade |

| Brine (Saturated aq. NaCl) | 7647-14-5 | NaCl | 58.44 | 50 mL | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | ~10 g | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional, for addition of reagents)

-

Heating mantle with temperature controller

-

Syringes and needles for transfer of anhydrous solvents and reagents

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Critical Safety Precautions

-

Methyl Bromoacetate: This compound is toxic, corrosive, and a potent lachrymator (causes tears).[7][8][9][10] It can cause severe skin and eye burns.[7][11] Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8][9] An eyewash station and safety shower must be readily accessible.[8][9]

-

Zinc Dust: Finely divided zinc dust is flammable and can form explosive mixtures with air.[12][13] Keep it away from ignition sources and handle it gently to avoid creating dust clouds.[14][15] Store in a cool, dry place away from acids and strong oxidizing agents.[14][15]

-

Anhydrous Solvents: Tetrahydrofuran (THF) is flammable. All heating should be performed using a heating mantle, not an open flame. The entire reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.

Step-by-Step Synthesis Procedure

-

Zinc Activation and Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

To the flask, add the zinc dust (2.46 g) and a small crystal of iodine (~50 mg). The iodine helps to activate the zinc surface.[6]

-

Add 20 mL of anhydrous THF to the flask. Gently heat the mixture to a reflux for 10-15 minutes until the purple color of the iodine disappears. This indicates the activation is complete. Cool the flask to room temperature.

-

-

Initiation and Reagent Addition:

-

In a separate dry flask, prepare a solution of N-Boc-4-piperidone (5.00 g) and methyl bromoacetate (3.8 mL) in 30 mL of anhydrous THF.

-

Using a syringe, add approximately 2-3 mL of this solution to the activated zinc suspension. The reaction is exothermic; a gentle reflux should be observed. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remainder of the THF solution dropwise over 30-45 minutes, maintaining a gentle reflux.

-

-

Reaction Completion and Monitoring:

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the N-Boc-4-piperidone spot is no longer visible.

-

-

Quenching and Work-up:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

CAUTION: The quenching process can be exothermic.[16] Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Stir the mixture vigorously for 15 minutes. During this process, a white precipitate will form.

-

Remove the mixture from the ice bath and allow it to warm to room temperature.

-

-

Extraction and Purification:

-

Transfer the entire mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a white solid or colorless oil.

-

Overall Experimental Workflow

The entire process, from setup to final product, is summarized in the workflow diagram below.

Expected Results and Characterization

-

Yield: 75-85%

-

Appearance: White solid or colorless viscous oil.

-

IUPAC Name: 1-(tert-butyl) 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate[17]

-

Molecular Formula: C₁₂H₂₁NO₅[17]

-

Molecular Weight: 259.30 g/mol [17]

-

Spectroscopic Data: The identity and purity of the product should be confirmed by NMR spectroscopy and Mass Spectrometry. The data should be consistent with published values for the target compound.[18]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The use of the Reformatsky reaction offers a selective and high-yielding pathway from readily available starting materials. By adhering to the detailed steps and safety precautions outlined, researchers can confidently produce this versatile building block for application in pharmaceutical and chemical synthesis programs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 4. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. kscl.co.in [kscl.co.in]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Safety Guidelines for Handling Zinc Dust for Sale – IPSPI Indonesia [ipspi-indonesia.com]

- 15. Zinc Powder - ESPI Metals [espimetals.com]

- 16. How To Run A Reaction [chem.rochester.edu]